molecular formula C6H4BrFN2O2 B8397558 3-Bromomethyl-2-fluoro-5-nitro-pyridine

3-Bromomethyl-2-fluoro-5-nitro-pyridine

Cat. No.: B8397558
M. Wt: 235.01 g/mol
InChI Key: SMGKKOPOPGTHIR-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-fluoro-5-nitro-pyridine is a versatile heteroaromatic building block designed for advanced research and development. Its molecular structure features three distinct reactive sites: a bromomethyl group, a fluorine atom, and a nitro group, attached to a pyridine core. This unique arrangement allows for sequential and selective functionalization, making it a valuable intermediate in synthetic organic chemistry . The electron-withdrawing nature of the nitro and fluorine groups significantly influences the electron distribution within the ring, making the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions . The bromine atom acts as an excellent leaving group, enabling its displacement by various nucleophiles such as amines, alkoxides, or thiols. This is a cornerstone reaction for introducing diverse side chains and functionalities, a common requirement in pharmaceutical development . Furthermore, the nitro group itself is a highly versatile functional handle. It can be readily reduced to an amino group using catalytic hydrogenation or metal-based reducing agents, opening avenues for the formation of amide bonds or Schiff bases, which are fundamental in constructing complex molecular architectures . Nitropyridine derivatives are crucial precursors in the synthesis of bioactive molecules with demonstrated applications as Janus kinase (JAK) inhibitors, glycogen synthase kinase-3 (GSK3) inhibitors, and urease inhibitors . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets and conduct their own stability and compatibility tests prior to use.

Properties

Molecular Formula

C6H4BrFN2O2

Molecular Weight

235.01 g/mol

IUPAC Name

3-(bromomethyl)-2-fluoro-5-nitropyridine

InChI

InChI=1S/C6H4BrFN2O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,2H2

InChI Key

SMGKKOPOPGTHIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)F)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromomethyl 2 Fluoro 5 Nitro Pyridine

Precursor Synthesis and Pyridine (B92270) Ring Functionalization Strategies

The initial phase in the synthesis of 3-Bromomethyl-2-fluoro-5-nitro-pyridine involves the careful construction and functionalization of the pyridine core. This process relies on a series of regioselective reactions to introduce the necessary fluoro, nitro, and eventual methyl (precursor to bromomethyl) groups in the correct positions.

Ortho-Lithiation and Subsequent Electrophilic Quenching in Fluoropyridine Synthesis

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of pyridine rings. clockss.org In the context of fluoropyridine synthesis, this methodology allows for the introduction of substituents at positions adjacent to a directing group. For instance, the lithiation of halopyridines, such as 3-chloropyridine or 3-fluoropyridine, can be achieved with strong bases like lithium diisopropylamide (LDA) at low temperatures. researchgate.netresearchgate.net The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to yield disubstituted pyridines. researchgate.netrsc.org This approach provides a pathway to introduce functionality at the C-4 position of a 3-halopyridine, which can be a strategic step in building the desired substitution pattern. researchgate.net

Reagent/ConditionPurposeOutcome
Lithium diisopropylamide (LDA)Deprotonation at the position ortho to the halogenFormation of a lithiated pyridine intermediate
Electrophile (e.g., alkyl halide)Introduction of a new functional grouportho-Disubstituted pyridine

Selective Nitration Techniques for Pyridine Systems

The introduction of a nitro group onto the pyridine ring is a critical step, often accomplished through electrophilic nitration. The regioselectivity of this reaction is highly dependent on the existing substituents on the pyridine ring and the nitrating agent used. For electron-deficient rings like fluoropyridines, harsh nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often necessary. The presence of a fluorine atom at the 2-position and a methyl group at the 3-position directs the incoming nitro group to the 5-position due to electronic and steric effects. Aprotic nitration using reagents like NO2+BF4- can also be employed and may offer different selectivity profiles. epa.gov For instance, the nitration of 2-aminopyridine yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the latter being the major product. sapub.org

Nitrating AgentSubstrate ExampleMajor Product
HNO₃/H₂SO₄3-(trifluoromethyl)pyridine2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (after bromination)
NO₂+BF₄⁻2,6-DihalopyridinesC-nitrated products epa.gov
HNO₃/H₂SO₄2-Aminopyridine2-Amino-5-nitropyridine sapub.org

Introduction of Halogen Functionalities via Direct Halogenation or Halogen Exchange

Halogen atoms, particularly fluorine and bromine, are key functionalities in the target molecule. The introduction of fluorine can be achieved through several methods. One common approach is the halogen exchange (Halex) reaction, where a chloro or bromo-substituted pyridine is treated with a fluoride (B91410) source, such as potassium fluoride, to yield the corresponding fluoropyridine. google.comgoogle.comresearchgate.net This reaction is often facilitated by the presence of electron-withdrawing groups on the pyridine ring. google.com Direct fluorination methods using reagents like AgF2 have also been developed for the C-H fluorination of pyridines. acs.org

The introduction of bromine can be accomplished via direct bromination using molecular bromine in the presence of a Lewis acid or through the use of brominating agents like N-bromosuccinimide (NBS). For instance, 2-hydroxy-3-nitro-5-fluoropyridine can be converted to 2-bromo-5-fluoro-3-nitropyridine using phosphorus tribromide. chemicalbook.com

Installation of the Bromomethyl Moiety at C-3

With the functionalized pyridine ring in hand, the next critical stage is the introduction of the bromomethyl group at the C-3 position. This is typically achieved by first installing a methyl group and then performing a selective side-chain bromination.

Side-Chain Bromination Methodologies (e.g., N-Bromosuccinimide (NBS) Mediated Reactions)

The most common and effective method for the side-chain bromination of a methyl group on a pyridine ring is through a free-radical reaction using N-bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a non-polar solvent like carbon tetrachloride under reflux or irradiation. wikipedia.org The selectivity for side-chain bromination over ring bromination is a key advantage of this method. researchgate.net The reaction conditions, including the presence of initiators or light, can significantly influence the outcome and yield of the desired bromomethyl product. researchgate.net

Brominating AgentInitiator/ConditionSubstrate ExampleProduct
N-Bromosuccinimide (NBS)Benzoyl peroxide, reflux2,6-lutidine6-bromomethyl-2-methylpyridine researchgate.net
N-Bromosuccinimide (NBS)AIBN or lightAlkyl-substituted benzenesBenzylic bromides google.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Not specifiedPyridine derivativesBrominated pyridine derivatives google.com

Regioselective Alkylation and Subsequent Bromination Routes

An alternative strategy involves the regioselective introduction of a methyl group at the C-3 position of a pre-functionalized pyridine ring, followed by the aforementioned bromination. Regioselective alkylation can be challenging but can be achieved through various organometallic approaches. mdpi.com For example, after ortho-lithiation of a suitable pyridine derivative, quenching with an appropriate methylating agent can install the methyl group at the desired position. nih.gov Once the 2-fluoro-3-methyl-5-nitro-pyridine precursor is synthesized, the side-chain bromination with NBS can be performed to yield the final product, this compound.

Control of Regioselectivity and Chemoselectivity in Highly Substituted Systems

The synthesis of a polysubstituted pyridine like this compound requires precise control over both regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity is crucial when building the pyridine ring or introducing substituents. The electron-deficient nature of the pyridine ring, exacerbated by the fluoro and nitro groups, deactivates it towards electrophilic aromatic substitution. beilstein-journals.org Functionalization often relies on nucleophilic aromatic substitution (SₙAr) or directed C-H functionalization. acs.orgacs.org For example, in building a 2,3,5-trisubstituted pyridine, the order of substituent introduction is critical to ensure the desired isomeric product. acs.orgnih.gov The inherent electronic properties of the substituted ring guide the position of incoming groups.

Chemoselectivity is exemplified in the final bromination step. The challenge is to selectively brominate the methyl group without initiating any reactions on the aromatic ring. The use of NBS under radical conditions is a classic example of achieving such chemoselectivity. The reaction conditions are specifically chosen to favor the formation of a stabilized benzylic-type radical at the methyl group, which then reacts with bromine. missouri.edu Conversely, electrophilic aromatic bromination, which would modify the pyridine ring itself, is disfavored under these conditions and by the ring's deactivated nature. The presence of multiple functional groups also demands chemoselective control; for instance, fluorination reactions on molecules with multiple hydroxyl groups can be highly substrate-dependent, allowing for selective reaction at one site over another based on steric and electronic factors. nih.govnih.gov

Elucidation of Reactivity and Chemical Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The pyridine (B92270) nitrogen, acting as a powerful electron-withdrawing group, along with the nitro group at the para-position (C-5) relative to the fluorine, effectively stabilizes the negative charge in the Meisenheimer intermediate complex formed during nucleophilic attack. This stabilization significantly lowers the activation energy for substitution reactions on the ring.

Displacement of the Fluoro Group at C-2 by Various Nucleophiles

The fluorine atom at the C-2 position is exceptionally labile and serves as an excellent leaving group in SNAr reactions. Its position ortho to the ring nitrogen and para to the strongly deactivating nitro group makes the C-2 carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. Studies on analogous 2-fluoro-5-nitropyridine (B1295090) systems demonstrate high reactivity towards displacement. researchgate.net This reaction proceeds through a classic addition-elimination mechanism, where the nucleophile first attacks the C-2 carbon, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity.

This pathway has been successfully exploited to introduce various functionalities at the C-2 position. Common nucleophiles include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides readily displace the fluorine to form the corresponding ethers.

Nitrogen Nucleophiles: Primary and secondary amines, such as aliphatic amines (e.g., piperidine, morpholine) and anilines, react efficiently to yield 2-amino-pyridine derivatives.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) are potent nucleophiles that can be used to form 2-thioether-pyridines.

The table below summarizes representative SNAr reactions involving the displacement of the fluoro group.

NucleophileReagent ExampleProduct Class
AlkoxideSodium Methoxide (CH₃ONa)2-Alkoxy-3-bromomethyl-5-nitro-pyridine
Amine (Secondary)Piperidine (C₅H₁₀NH)2-(Piperidin-1-yl)-3-bromomethyl-5-nitro-pyridine
ThiolateSodium Thiophenoxide (C₆H₅SNa)3-Bromomethyl-5-nitro-2-(phenylthio)pyridine

Substitution Reactions Involving the Nitro Group at C-5

While the nitro group is a powerful activating group for SNAr, it is generally considered a poor leaving group compared to halides. numberanalytics.com Nucleophilic displacement of a nitro group from an aromatic ring is less common but can occur under specific conditions, particularly with soft nucleophiles or when the position is highly activated. researchgate.netresearchgate.net In the context of 3-Bromomethyl-2-fluoro-5-nitro-pyridine, the substitution of the nitro group at C-5 is significantly less favorable than the displacement of the fluorine at C-2. The C-F bond is more polarized and fluoride is a better leaving group in this context than the nitrite (B80452) ion (NO₂⁻).

Reactions targeting the nitro group would require harsh conditions and highly reactive nucleophiles, and would likely compete with the much more facile substitution at the C-2 position. Some studies on other nitropyridines have shown that substitution of a non-activated nitro group can be achieved with nucleophiles such as thiolates. researchgate.net However, for this specific substrate, such a reaction would be a minor pathway at best.

Competitive SNAr Pathways and Regiochemical Control

The regiochemistry of SNAr reactions on the this compound ring is decisively controlled by the electronic effects of the substituents. The primary competition for nucleophilic attack is between the C-2 (bearing the fluoro group) and C-5 (bearing the nitro group) positions.

The controlling factors are:

Leaving Group Ability: Fluoride is a significantly better leaving group than the nitrite anion in SNAr reactions.

Activation of the Ring: The carbon at the C-2 position benefits from activation by both the ring nitrogen (ortho) and the nitro group (para). This dual activation provides substantial stabilization to the Meisenheimer intermediate. The C-5 position is activated by the ring nitrogen (meta) and the C-2 fluorine (meta), which is a much weaker activating influence.

Consequently, nucleophilic attack will overwhelmingly occur at the C-2 position, leading to the displacement of the fluoro group. Steric hindrance from the adjacent 3-bromomethyl group could play a minor role, potentially modulating the reaction rate, but it is not significant enough to redirect the regioselectivity away from the electronically favored C-2 position. researchgate.net Therefore, for most nucleophiles and reaction conditions, the formation of 2-substituted pyridine derivatives is the exclusive or vastly predominant outcome.

Transformations of the 3-Bromomethyl Moiety

Independent of the reactions on the aromatic ring, the 3-bromomethyl group provides another key site for chemical modification. This group behaves similarly to a benzylic halide, exhibiting high reactivity in nucleophilic substitution reactions and potential for radical chemistry.

Nucleophilic Displacement of Bromine to Form Alkylated Pyridine Derivatives

The bromine atom of the bromomethyl group is readily displaced by a wide range of nucleophiles via an SN2 mechanism. The carbon atom of the CH₂Br group is electrophilic and accessible, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This reaction pathway is a powerful tool for introducing diverse functional groups at the 3-position of the pyridine ring.

These reactions are typically carried out in polar aprotic solvents and often yield products in high purity. The reactivity of this group allows for transformations that are orthogonal to the SNAr reactions on the ring, meaning one type of reaction can often be performed without affecting the other reactive site by carefully choosing reagents and conditions.

NucleophileReagent ExampleBond FormedProduct Class
Hydroxide (B78521)/AlkoxideSodium Hydroxide (NaOH)C-O(2-Fluoro-5-nitro-pyridin-3-yl)methanol
AmineAmmonia (B1221849) (NH₃)C-N(2-Fluoro-5-nitro-pyridin-3-yl)methanamine
CyanideSodium Cyanide (NaCN)C-C(2-Fluoro-5-nitro-pyridin-3-yl)acetonitrile
ThiolThiourethane (CH₄N₂S)C-SS-((2-Fluoro-5-nitro-pyridin-3-yl)methyl)isothiouronium salt

Radical Reactions Involving the Bromomethyl Group

The C-Br bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage to form a stabilized benzylic-type radical. This reactivity can be harnessed in free-radical reactions, typically initiated by light (photolysis) or radical initiators like AIBN (azobisisobutyronitrile). While specific literature on the radical reactions of this compound is limited, the expected reactivity would parallel that of other benzylic bromides.

Potential radical transformations include:

Reductive Debromination: Reaction with a radical reducing agent, such as tributyltin hydride (Bu₃SnH), would replace the bromine atom with a hydrogen atom, yielding 2-fluoro-3-methyl-5-nitropyridine.

Atom Transfer Radical Polymerization (ATRP): The bromomethyl group could serve as an initiator for the controlled polymerization of various monomers.

Radical Coupling Reactions: Coupling with other radical species to form new C-C bonds.

These radical pathways offer alternative methods for modifying the 3-position substituent, complementary to the more common nucleophilic displacement reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions at the Bromine Position)

The bromine atom on the pyridine ring, while not directly attached, is part of a reactive bromomethyl group. However, the primary site for cross-coupling reactions on similar halo-pyridines is typically the halogen atom directly attached to the aromatic ring. For the purpose of this article, we will discuss cross-coupling reactions at a bromine position on the pyridine ring, drawing parallels from related bromo-nitro-pyridine compounds. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. beilstein-journals.org Key examples include the Suzuki, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. For a compound like 5-bromo-2-methylpyridin-3-amine, Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ has been shown to be effective. mdpi.comcore.ac.uk The reaction is typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comcore.ac.uk The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orglibretexts.org

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This method is a cornerstone for the vinylation of aryl halides. beilstein-journals.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org While aryl bromides can be challenging substrates due to potential dehalogenation, appropriate conditions, including the choice of catalyst, ligand, and base, can lead to good yields of the desired vinylated products. beilstein-journals.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net It is a fundamental method for synthesizing substituted alkynes. researchgate.net The reaction is versatile and can be performed under mild conditions. wikipedia.org For instance, 2-bromo-5-nitropyridine (B18158) has been successfully coupled with various terminal acetylenes using this method to produce 5-nitro-2-ethynylpyridines. researchgate.net Similarly, 5- and 6-bromo-3-fluoro-2-cyanopyridines undergo Sonogashira coupling with a wide range of terminal alkynes. soton.ac.uk

ReactionTypical Catalyst/ReagentsTypical ConditionsProduct Type
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Arylboronic Acid, K₃PO₄1,4-Dioxane/H₂O, 85-95°CBiaryl compound
Heck-Mizoroki Reaction Pd(OAc)₂, PPh₃, Base (e.g., TEA)DMF, HeatSubstituted alkene
Sonogashira Coupling Pd(PPh₃)₄, CuI, Terminal Alkyne, Base (e.g., Et₃N)THF/Et₃N, Room TemperatureSubstituted alkyne

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group on the pyridine ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of a nitro group on a pyridine ring to a primary amine is a common and crucial transformation in the synthesis of many heterocyclic compounds. This conversion can be achieved using several methods. Catalytic hydrogenation is a widely used technique, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov For example, 3-fluoro-4-nitropyridine (B80604) N-oxide is readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govgoogle.com

Alternative reducing agents include metals in acidic media, such as iron powder in acetic acid or tin and hydrochloric acid. orgsyn.org Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another effective reagent for this purpose. orgsyn.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Once formed, the resulting amino group is a nucleophilic center that can undergo a wide array of derivatization reactions. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -OH, -CN, -X).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

ReactionReagentsProduct
Nitro Reduction H₂, Pd/CAmino group (-NH₂)
Nitro Reduction Fe, CH₃COOHAmino group (-NH₂)
Nitro Reduction SnCl₂, HClAmino group (-NH₂)
Amine Derivatization (Acylation) RCOCl, BaseAmide (-NHCOR)
Amine Derivatization (Diazotization) NaNO₂, HClDiazonium Salt (-N₂⁺Cl⁻)

Beyond reduction to the amino group, the nitro functionality can participate in other transformations. While less common for synthetic purposes compared to reduction, partial reduction can lead to intermediate oxidation states like nitroso (-NO) or hydroxylamino (-NHOH) compounds. Under specific conditions, the nitro group can also be displaced via nucleophilic aromatic substitution, although this is more challenging on electron-deficient rings unless there is strong activation.

Interconversion and Functional Group Manipulation on the Pyridine Ring

The substituents on the this compound ring offer multiple avenues for functional group interconversion. The fluorine atom at the 2-position and the bromomethyl group at the 3-position are key sites for modification.

The C-F bond at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro group and the pyridine ring nitrogen. This allows for the displacement of the fluoride ion by various nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functional groups at this position.

The bromomethyl group is a highly reactive benzylic-type halide. It is an excellent electrophile and readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the introduction of functionalities such as:

Alcohols: via reaction with hydroxide or water.

Ethers: via reaction with alkoxides.

Amines: via reaction with ammonia or primary/secondary amines.

Thiols/Thioethers: via reaction with hydrosulfide (B80085) or thiolates.

Nitriles: via reaction with cyanide ions.

Esters: via reaction with carboxylate salts.

This reactivity provides a straightforward method to elongate a carbon chain or introduce diverse heteroatomic functional groups at the 3-position of the pyridine ring.

Analysis of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

The cross-coupling reactions discussed in section 3.2.3 (Suzuki, Heck, Sonogashira) all proceed through a common catalytic cycle involving a palladium catalyst. The cycle generally consists of three key steps:

Oxidative Addition: The aryl halide (R-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (R-Pd-X). This is often the rate-determining step. libretexts.org

Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

For the Heck reaction, the transmetalation step is replaced by migratory insertion of the alkene into the R-Pd bond, followed by a β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Application As a Synthetic Building Block in Complex Molecule Construction

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

Following a comprehensive search of chemical literature, no specific examples have been found that document the use of 3-Bromomethyl-2-fluoro-5-nitro-pyridine as a precursor in the synthesis of diverse heterocyclic frameworks.

Theoretically, the bromomethyl group could serve as an electrophilic handle for alkylating various nucleophiles (such as amines, thiols, or alcohols), which could be a key step in forming larger heterocyclic systems. For instance, reaction with a diamine could initiate a cyclization cascade to form fused or spiro-heterocycles. Furthermore, the nitro group can be chemically reduced to an amino group, which provides a nucleophilic site for subsequent reactions, such as condensation or cyclization, to build new rings onto the pyridine (B92270) core. The fluorine atom's impact would be primarily electronic, though its potential displacement via nucleophilic aromatic substitution is a possibility, albeit less favorable than if it were positioned at the 2- or 4-position relative to the nitro group. Despite this theoretical potential, no published research has demonstrated these applications for this specific molecule.

Utility in Multi-Component Reactions and Convergent Synthesis Strategies

There is currently no available scientific literature that describes the utility of this compound in multi-component reactions (MCRs) or convergent synthesis strategies.

MCRs are powerful tools in synthetic chemistry that allow for the formation of complex products in a single step from three or more starting materials. A building block for MCRs typically needs to possess multiple reactive sites that can engage in sequential or concerted reaction pathways. While this compound has distinct functional groups, its specific application in known MCRs has not been reported. Convergent synthesis, which involves coupling large, pre-assembled fragments, could theoretically utilize this molecule, but no such examples are documented.

Role in the Development of Ligands for Catalytic Applications (non-biological)

Pyridine-based structures are fundamental components of many ligands used in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. The substituents on the pyridine ring can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity. The functional groups on this compound could, in principle, be elaborated into more complex chelating structures. However, there is no evidence in the current body of scientific literature that this specific compound has been synthesized or utilized for this purpose.

Integration into Scaffolds for Materials Science Research (non-biological)

A review of materials science literature and chemical databases yielded no instances of this compound being integrated into scaffolds for non-biological materials science research.

Fluorinated and nitro-substituted aromatic compounds are of interest in materials science for creating materials with specific electronic or physical properties, such as in polymers or organic electronics. The pyridine unit itself is also a common scaffold. While the structural features of this compound are relevant to the field, there are no specific reports of its incorporation into polymers, organic semiconductors, or other functional materials.

Contributions to the Construction of Chemical Libraries for Academic Screening

There is no documented evidence of this compound being used in the construction of chemical libraries for academic screening purposes.

Chemical libraries are large collections of diverse molecules used in high-throughput screening to identify new lead compounds in drug discovery and chemical biology. Building blocks for these libraries need to be readily available and amenable to diverse and high-yielding reactions. The apparent lack of commercial availability and documented synthetic routes for this compound may explain its absence in this application.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including substituted pyridine (B92270) derivatives. nih.govacs.org It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, ¹⁹F) and their connectivity within the molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer primary structural information, multi-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all signals, especially in complex molecules. For 3-Bromomethyl-2-fluoro-5-nitro-pyridine, a combination of 2D techniques would be employed.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak would be expected between the two aromatic protons on the pyridine ring (H4 and H6), confirming their spatial proximity (typically a ⁴J coupling in pyridines). The protons of the bromomethyl group (-CH₂Br) would not show a COSY correlation as they are an isolated spin system.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the bromomethyl protons to the bromomethyl carbon and the aromatic protons (H4 and H6) to their respective carbons (C4 and C6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. For instance, the protons of the -CH₂Br group would show correlations to the C2, C3, and C4 carbons of the pyridine ring. Similarly, the H4 proton would show correlations to C2, C3, C5, and C6, while the H6 proton would correlate with C2, C4, and C5. These correlations confirm the substitution pattern on the pyridine ring.

Table 1: Expected Multi-Dimensional NMR Correlations for this compound Note: This table presents hypothetical data based on established principles of NMR spectroscopy for illustrative purposes.

Proton (¹H)COSY Correlation (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H4H6C4C2, C3, C5, C6
H6H4C6C2, C4, C5
-CH₂BrNone-CH₂Br CarbonC2, C3, C4

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. researchgate.netnih.govresearchgate.net Solid-State NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.net

For this compound, different polymorphic forms would arise from variations in the crystal packing and intermolecular interactions. These differences in the local chemical environment of the molecules would manifest in the ssNMR spectrum. Specifically, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments would reveal distinct chemical shifts for the carbon atoms in each polymorph. The presence of multiple peaks for a single carbon site can indicate the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit or the existence of a mixture of polymorphs.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula, a critical step in confirming the identity of a newly synthesized compound like this compound. researchgate.netrsc.org The experimentally determined exact mass is compared against the theoretical exact mass calculated from the most abundant isotopes of the constituent elements.

Table 2: Calculated Mass Data for this compound (C₆H₃BrFN₂O₂)

ParameterValue
Molecular FormulaC₆H₃BrFN₂O₂
Monoisotopic Mass235.9389 Da
Theoretical Exact Mass ([M+H]⁺)236.9467 Da

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.netbohrium.com

For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. Plausible fragmentation pathways would involve the loss of neutral molecules or radicals, such as the nitro group (loss of NO₂), the bromine atom, or hydrobromic acid (HBr). Analyzing these fragments helps to confirm the connectivity of the atoms and the identity of the functional groups. bohrium.com

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺) Note: This table presents hypothetical fragmentation data based on common fragmentation pathways for related compounds.

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Fragment Structure
236.9/238.9NO₂ (46.0 Da)190.9/192.9[C₆H₄BrFN]⁺
236.9/238.9Br (79.9 Da)157.0[C₆H₄FN₂O₂]⁺
236.9/238.9HBr (80.9 Da)156.0[C₆H₃FN₂O₂]⁺

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity of chemical compounds. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. cdc.govsemanticscholar.org The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS would be an effective method to quantify the purity of this compound and to identify any volatile impurities from the synthesis, such as starting materials or by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for a broader range of compounds, including those that are non-volatile or thermally labile. chromatographyonline.com Separation occurs in a liquid mobile phase based on the analyte's interaction with a solid stationary phase. LC-MS is particularly useful for identifying less volatile impurities or degradation products that may form during storage. The use of HRMS detectors in LC-MS systems (LC-HRMS) allows for the identification of unknown impurities by determining their elemental formulas. srce.hr

Both techniques provide high sensitivity and selectivity, allowing for the detection and identification of impurities even at trace levels, which is crucial for quality control. tandfonline.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By measuring the interaction of infrared radiation or monochromatic light with a sample, a vibrational spectrum is produced that serves as a unique molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. pressbooks.publibretexts.org The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent chemical bonds and functional groups. For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its distinct structural motifs. vscht.czlibretexts.org

The nitro group (NO₂) is one of the most strongly absorbing functional groups and is readily identifiable by two distinct, strong stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1335–1370 cm⁻¹ range. niscpr.res.innih.gov The C-F bond, due to the high electronegativity of fluorine, gives rise to a strong stretching absorption, which for fluoropyridines, is typically observed in the 1200–1300 cm⁻¹ region. researchgate.net

The pyridine ring itself has a series of characteristic absorptions. Aromatic C=C and C=N stretching vibrations typically appear in the 1400–1620 cm⁻¹ region. aps.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically between 3020 and 3100 cm⁻¹. libretexts.org The bromomethyl group (-CH₂Br) introduces aliphatic C-H stretching vibrations, which are expected in the 2850–2960 cm⁻¹ range, and a C-Br stretching vibration at lower wavenumbers, typically between 600 and 700 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3020 - 3100 Medium to Weak
Aliphatic C-H (-CH₂Br) Stretching 2850 - 2960 Medium
Pyridine Ring C=C and C=N Stretching 1400 - 1620 Medium to Strong
Nitro Group (NO₂) Asymmetric Stretching 1500 - 1560 Strong
Nitro Group (NO₂) Symmetric Stretching 1335 - 1370 Strong
C-F Bond Stretching 1200 - 1300 Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, typically from a laser source. youtube.com While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds often produce strong Raman signals, whereas they may be weak or absent in an FT-IR spectrum. youtube.com

X-ray Diffraction for Solid-State Structural Confirmation

While spectroscopic methods identify functional groups, single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the complete three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique measures how X-rays are diffracted by the electron clouds of the atoms in a crystal lattice.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an essential tool for separating components of a mixture and for determining the purity of a substance. For pharmaceutical intermediates, high-purity is critical, and chromatographic methods provide the means for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and quantifying non-volatile or thermally sensitive compounds. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical reversed-phase HPLC method for analyzing this compound would likely employ a C8 or C18 stationary phase. shimadzu.comresearchgate.net The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the main compound and any impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring and nitro group are strong chromophores, likely absorbing in the 250-280 nm range. sielc.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined.

Typical HPLC Parameters for Pyridine Derivative Analysis

Parameter Condition
Column Reversed-Phase C18 or C8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic or Sulfuric AcidB: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C

| Detection | UV at 260 nm |

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. libretexts.org In GC, a gaseous mobile phase (carrier gas) transports the sample through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For this compound, GC analysis could be employed to detect volatile impurities or related byproducts from its synthesis. A mid-polarity capillary column, such as one coated with a cyanopropylphenyl polysiloxane phase (e.g., DB-624), would be suitable for separating halogenated and nitroaromatic compounds. mdpi.com The sample would be injected into a heated port to ensure vaporization, and the column temperature would be programmed to increase gradually, allowing for the separation of compounds with different boiling points. A flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (MS) detector would be used for detection. cdc.govdocumentsdelivered.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of "this compound," a pharmaceutical intermediate, UPLC provides a powerful tool for purity assessment, impurity profiling, and quantitative analysis. The following subsections detail a representative UPLC methodology for the characterization of this compound, based on established principles for the analysis of related pyridine derivatives.

Methodology and Instrumentation

A typical UPLC system for the analysis of "this compound" would consist of a binary or quaternary solvent manager, a sample manager with a flow-through needle design to minimize carryover, a column heater, and a photodiode array (PDA) detector. The separation would likely be performed on a reversed-phase column, which is a common approach for pyridine derivatives. helixchrom.com

Chromatographic Conditions

The specific conditions for the UPLC analysis of "this compound" would be optimized to achieve a balance between resolution and analysis time. A gradient elution is often preferred to effectively separate the main compound from any potential impurities. Given the hydrophilic nature of many pyridine compounds, a mobile phase that is compatible with mass spectrometry (MS) detection, such as one containing formic acid, may be utilized. sielc.comsielc.com

The following interactive data table outlines a potential set of UPLC conditions for the analysis of "this compound."

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection PDA, 254 nm
Gradient Program 5% B to 95% B over 5 minutes

Research Findings and Data Analysis

Under the proposed UPLC conditions, "this compound" would be expected to elute as a sharp, well-defined peak. The retention time would be a key parameter for identification. For instance, in a hypothetical analysis, the retention time might be observed at approximately 3.2 minutes.

Data analysis would involve the integration of the peak area to determine the purity of the sample. The high resolution of UPLC would also allow for the detection and quantification of any related impurities. The use of a PDA detector enables the acquisition of the UV spectrum of the peak, which can be compared against a reference standard for confirmation of identity.

The following interactive data table presents hypothetical research findings from a UPLC analysis of a "this compound" sample.

CompoundRetention Time (min)Peak Area (%)
Impurity 11.80.15
Impurity 22.50.20
This compound 3.2 99.5
Impurity 34.10.10
Impurity 44.80.05

The presented data illustrates the capability of UPLC to provide detailed information on the purity of "this compound." The method's high throughput and sensitivity make it a valuable technique in both research and quality control settings for this and other pharmaceutical intermediates. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular orbitals, electron density distribution, and stable geometric arrangements.

Density Functional Theory (DFT) has become a primary computational tool for studying substituted pyridines due to its favorable balance of accuracy and computational cost. researcher.lifemostwiedzy.pl DFT methods are used to determine the electronic structure and optimized geometry of molecules by calculating the electron density.

Studies on various substituted pyridines often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to model their electronic properties. ijcce.ac.ir For a molecule like 3-Bromomethyl-2-fluoro-5-nitro-pyridine, DFT calculations would be crucial for understanding the influence of its diverse substituents—the electron-withdrawing nitro and fluoro groups and the reactive bromomethyl group—on the pyridine (B92270) ring.

Key parameters derived from DFT studies include:

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The planarity of the pyridine ring and the orientation of the bromomethyl group would be of particular interest.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity.

Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps can visualize the electron distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen of the pyridine ring and the oxygen atoms of the nitro group would be expected to be electron-rich sites, while the carbon atom of the bromomethyl group would be an electrophilic center.

Table 1: Predicted Electronic Properties of Substituted Pyridines from DFT Studies.
Compound TypeTypical DFT MethodKey FindingsRelevance to this compound
HalopyridinesB3LYP/6-31+G*Electron-withdrawing halogens lower HOMO/LUMO energies and can affect nucleophilicity. researcher.lifemostwiedzy.plThe 2-fluoro substituent is expected to significantly lower the energy of the molecular orbitals.
NitropyridinesB3LYP/6-311G(d,p)The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution and lowers the LUMO energy, increasing susceptibility to nucleophilic attack. rsc.orgThe 5-nitro group will make the pyridine ring electron-deficient and highly susceptible to nucleophilic aromatic substitution under certain conditions.
General Substituted PyridinesB3LYP/LanL2DZSubstituent type and position significantly alter the charge density on the pyridyl nitrogen and affect geometrical parameters. researchgate.netThe combination of fluoro, nitro, and bromomethyl groups will create a unique electronic and geometric profile.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, using only physical constants without empirical parameters. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate predictions for electronic properties. osti.govmdpi.com

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a foundational understanding of the electronic structure but neglects electron correlation, often leading to inaccuracies. wikipedia.org

Post-Hartree-Fock Methods: To improve upon HF, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are used. mostwiedzy.plosti.gov These methods systematically include electron correlation, yielding more accurate energies and properties.

For this compound, high-level ab initio calculations could be employed to obtain benchmark data for its electronic properties, such as ionization potential and electron affinity, providing a deeper understanding of its redox behavior. mdpi.comelsevierpure.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of this compound are key to its reactivity and interactions. Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation around single bonds. For this molecule, the primary focus would be the rotation of the bromomethyl (-CH₂Br) group relative to the pyridine ring.

Computational studies on similar fluorinated cyclic compounds have shown that conformational preferences are dictated by a complex interplay of steric hindrance, electrostatic interactions (like charge-dipole), and hyperconjugation. nih.govresearchgate.net The presence of the fluorine atom adjacent to the bromomethyl group could lead to specific conformational preferences due to dipole-dipole interactions.

Furthermore, the substituents on the pyridine ring can facilitate various intermolecular interactions, which are crucial for crystal packing and interactions in a biological context. Potential interactions include:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, the nitrogen of the pyridine ring and the oxygens of the nitro group can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom of the bromomethyl group could act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The electron-deficient nature of the pyridine ring could promote stacking interactions with other aromatic systems.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and identifying transition states. mdpi.comacs.org For this compound, several reaction types could be investigated.

A primary area of interest would be nucleophilic substitution reactions at the benzylic carbon of the bromomethyl group, a common reaction for such functionalities. Theoretical models can calculate the activation energy for Sₙ1 and Sₙ2 pathways, helping to predict which mechanism is favored with different nucleophiles.

Additionally, the electron-deficient pyridine ring, due to the fluoro and nitro substituents, is activated towards nucleophilic aromatic substitution (SₙAr). Computational studies can model the addition of a nucleophile to the ring, the formation of the Meisenheimer intermediate, and the subsequent loss of a leaving group. researchgate.net The reaction of nitropyridine derivatives with nucleophiles has been a subject of theoretical interest, with models helping to explain regioselectivity. rsc.org

Reaction mechanism generators (RMG) are sophisticated software tools that can automatically construct detailed kinetic models for complex chemical systems, which could be applied to understand the thermal decomposition or combustion chemistry of such compounds. mit.edumit.edu

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is extremely useful for confirming the structure of newly synthesized compounds and interpreting experimental spectra.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can provide reliable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. ijcce.ac.irmdpi.com The prediction of ¹⁹F chemical shifts is particularly important for fluorinated compounds, as these shifts are very sensitive to the local electronic environment. rsc.orgresearchgate.netnih.gov Comparing calculated shifts with experimental data can help in assigning signals and confirming the molecular structure.

Vibrational Frequencies: DFT calculations are also widely used to predict infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.netelixirpublishers.com The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=N stretching of the pyridine ring, or N-O stretching of the nitro group. asianpubs.orgcdnsciencepub.comresearchgate.net While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement, aiding in the assignment of experimental spectral bands.

Table 2: Computational Methods for Spectroscopic Parameter Prediction.
Spectroscopic ParameterCommon Computational MethodTypical Basis SetApplication
NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)DFT (GIAO)6-311++G(d,p), aug-cc-pVDZStructural verification and assignment of experimental spectra. mdpi.comrsc.org
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP)6-31G(d), 6-311+G(d,p)Assignment of vibrational modes and confirmation of functional groups. researchgate.netelixirpublishers.com

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Analogue Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. While no specific QSAR studies on this compound are available, studies on analogue compounds provide a framework for how such models could be developed.

QSAR studies on nitroaromatic compounds, for example, have been used to predict their toxicity. mdpi.com These models use calculated molecular descriptors, which are numerical representations of the molecule's properties. Descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe molecular connectivity.

Hydrophobicity Descriptors: Such as the octanol-water partition coefficient (LogP).

For a series of related pyridine derivatives, a QSAR model could be built to predict their reactivity in a specific reaction or their biological activity. researchgate.netaimspress.com By calculating these descriptors for this compound, its properties could be predicted based on the established model. For instance, the electronic reactivity of nitroaromatic compounds, which often relates to their toxicity, is a key parameter in such models. mdpi.com

Future Research Trajectories and Underexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral pyridine (B92270) derivatives is a significant challenge in organic chemistry, primarily because the pyridine nucleus can interfere with many catalytic systems. chim.it Future research could focus on developing asymmetric syntheses to introduce chirality in relation to the existing substituents of 3-Bromomethyl-2-fluoro-5-nitro-pyridine.

Key areas for exploration include:

Asymmetric C-H Functionalization: Developing methods to selectively functionalize the C-H bonds at positions 4 or 6 of the pyridine ring with chiral catalysts could create stereocenters. This remains a formidable challenge due to the electronic deactivation of the ring by the nitro and fluoro groups.

Stereoselective Reduction: The asymmetric hydrogenation of the pyridine ring to produce chiral piperidines is a valuable transformation. dicp.ac.cn Research into activating the electron-deficient this compound, perhaps by forming a pyridinium salt, could enable its reduction using chiral iridium or rhodium catalysts to yield highly functionalized, optically active piperidines. dicp.ac.cn

Chiral Ligand-Mediated Reactions: The bromomethyl group serves as a key point for nucleophilic substitution. Employing chiral nucleophiles or phase-transfer catalysts could allow for the stereoselective introduction of a wide array of functional groups, creating a chiral center adjacent to the pyridine ring.

Derivatization into Chiral Ligands: The compound itself could be a precursor to novel chiral ligands. For instance, the bromomethyl group could be used to attach the pyridine scaffold to a chiral backbone, leading to new pyridine-oxazoline (PyOX) or similar ligands for asymmetric catalysis. rsc.org

Table 1: Potential Stereoselective Reactions for this compound

Reaction Type Potential Approach Target Chiral Structure
Asymmetric Hydrogenation Activation as a pyridinium salt followed by reduction with an Iridium/(S)-MeO-BIPHEP catalyst system. dicp.ac.cn Chiral 3-(Bromomethyl)-2-fluoro-5-nitropiperidine
Asymmetric Cross-Coupling Suzuki or Negishi coupling at the C-4 or C-6 position using a chiral palladium or nickel catalyst. 4-Aryl/alkyl substituted chiral pyridine derivative
Kinetic Resolution Enantioselective reaction at the bromomethyl group catalyzed by a chiral nucleophile or enzyme. scispace.com Resolution of a racemic precursor to yield enantiopure product
Organocatalytic Functionalization Enantioselective α-alkylation of aldehydes using the bromomethyl group as an electrophile, mediated by a chiral amine catalyst. rsc.org Chiral aldehyde derivative with an attached pyridine scaffold

Investigation of Catalytic Applications Involving the Pyridine Nitrogen

The utility of pyridine derivatives in catalysis is well-established, either as ligands for transition metals or as organocatalysts. The electronic properties of this compound—specifically the severely reduced basicity of the pyridine nitrogen due to the electron-withdrawing effects of the fluoro and nitro groups—suggest unique, underexplored catalytic applications.

Future research could investigate:

Electron-Deficient Ligands: The compound could serve as a ligand for transition metals. The electron-deficient nature of the pyridine ring would modulate the electronic properties of the metal center, potentially enhancing its catalytic activity in specific oxidation or coupling reactions where an electron-poor metal center is desirable.

Pyridinium Salt Organocatalysis: Alkylation of the pyridine nitrogen would yield a pyridinium salt. Such salts, particularly those with strong electron-withdrawing groups, can act as effective Brønsted acid or phase-transfer catalysts. organic-chemistry.org Their potential to catalyze reactions like acetalization or Friedel-Crafts alkylation in a recyclable manner warrants investigation. organic-chemistry.org

Halogen Bonding Catalysis: The electron-deficient nature of the pyridine ring could enhance its ability to act as a halogen bond acceptor, a non-covalent interaction increasingly used in organocatalysis. researchgate.net The interaction between a halogen bond donor and the pyridine nitrogen could be exploited to activate substrates in various organic transformations.

Exploration of Photochemical and Electrochemical Reactivity

The nitro and bromomethyl groups, along with the pyridine core, provide multiple avenues for photochemical and electrochemical exploration.

Photochemical Reactions:

Radical Generation: Pyridinium salts are known radical precursors. acs.org N-alkylation of this compound followed by single-electron reduction under photochemical conditions could generate pyridinyl radicals, enabling novel C-H functionalization reactions that diverge from traditional Minisci chemistry. nih.govresearchgate.net The nitro group may also participate in photochemical processes, potentially leading to ring expansion or rearrangement upon irradiation.

C-Br Bond Homolysis: Photolysis could induce homolytic cleavage of the C-Br bond in the bromomethyl group, generating a benzylic-type radical for subsequent C-C bond formation.

Electrochemical Reactions:

Nitro Group Reduction: The nitro group is readily reducible electrochemically. Controlled-potential electrolysis could selectively reduce the nitro group to a nitroso, hydroxylamino, or amino group, providing a clean and efficient route to these valuable derivatives without the need for chemical reagents. rsc.org This would offer a green chemistry approach to synthesizing precursors for pharmaceuticals and dyes.

C-Br Bond Reduction: The bromomethyl group can be electrochemically reduced to cleave the C-Br bond, forming a radical or carbanion intermediate for further reactions.

Ring Hydrogenation: Electrocatalytic hydrogenation offers a method to reduce the pyridine ring to a piperidine under ambient temperature and pressure, providing an alternative to high-pressure catalytic methods. acs.org

Integration into Advanced Functional Materials (non-biological)

The high degree of functionalization and the rigid aromatic core of this compound make it an attractive building block for advanced, non-biological materials.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, while the bromomethyl or a derivatized nitro group could be used for post-synthetic modification. This could lead to the creation of MOFs with tailored pore environments for applications in gas storage, separation, or heterogeneous catalysis. nih.govnih.gov

Conjugated Polymers: The pyridine ring can be incorporated into the backbone of conjugated polymers. mit.edu Polymerization via reactions involving the bromomethyl group (e.g., Suzuki or Stille coupling after conversion to a boronic ester or stannane) could produce materials with unique optoelectronic properties. The electron-deficient nature of the ring would influence the polymer's band gap, making it a candidate for electron-transporting layers in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Coordination Polymers: The ability of the pyridine nitrogen to act as a ligand could be exploited in the synthesis of 1D, 2D, or 3D coordination polymers with interesting magnetic or photoluminescent properties.

Application of Machine Learning in Reaction Prediction and Optimization for Substituted Pyridines

The complexity of reactions involving polysubstituted pyridines makes them an ideal subject for computational and machine learning (ML) approaches. nih.gov

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the major products of reactions involving this compound. acs.org This would be particularly useful for predicting regioselectivity in C-H functionalization or nucleophilic aromatic substitution reactions, where multiple sites are available for reaction.

Synthesis Route Optimization: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. acs.orgpreprints.org These tools can analyze vast reaction databases to identify optimal disconnections and starting materials, potentially uncovering more cost-effective and sustainable routes.

Condition Optimization: For a given transformation, such as a cross-coupling reaction at the bromomethyl position, ML algorithms can optimize reaction conditions (catalyst, ligand, solvent, temperature) to maximize yield and minimize byproducts. ovid.com This can be achieved by training models on high-throughput experimentation data, accelerating the development of robust synthetic protocols. Transfer learning techniques could be particularly useful for improving model performance on underrepresented heterocycle-forming reactions. nih.govchemrxiv.org

Q & A

Basic: What are the most reliable synthetic routes for 3-Bromomethyl-2-fluoro-5-nitro-pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromomethylation at the 3-position of 2-fluoro-5-nitro-pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions is common . Key factors affecting yield include:

  • Temperature : Higher temperatures (70–90°C) favor radical-initiated bromination but may increase side reactions (e.g., nitro group reduction).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may destabilize intermediates.
  • Protecting groups : Temporary protection of the nitro group (e.g., via silylation) can prevent unintended reduction during bromination .

Advanced: How can regioselective functionalization of this compound be achieved for downstream applications?

Methodological Answer:
The bromomethyl group at the 3-position is highly reactive toward nucleophilic substitution (SN2), enabling regioselective modifications:

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80°C .
  • Nucleophilic displacement : Reaction with amines (e.g., piperidine) in DMSO at 60°C replaces bromine with amine groups .
    Challenge : Competing reactivity of the nitro group requires careful pH control (neutral to mildly basic conditions) to avoid decomposition .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ ~4.5 ppm (CH₂Br), δ ~8.5 ppm (pyridine H4/H6). ¹⁹F NMR confirms fluorine presence at δ ~-110 ppm .
  • Mass spectrometry : ESI-MS in positive ion mode typically exhibits [M+H]⁺ peaks at m/z 235 (C₆H₄BrFN₂O₂⁺) .
  • XRD : Crystallography resolves steric effects from the bulky bromomethyl and nitro groups, revealing bond angles of ~120° at the pyridine ring .

Advanced: How does the nitro group influence the stability of this compound under varying storage conditions?

Methodological Answer:
The nitro group introduces thermal and photolytic instability:

  • Thermal degradation : Above 40°C, nitro group decomposition releases NOx gases, detectable via FT-IR (peaks ~1600 cm⁻¹) .
  • Light sensitivity : UV exposure (λ = 254 nm) accelerates bromomethyl cleavage, monitored by HPLC (retention time shifts).
    Mitigation : Store in amber vials at –20°C under inert gas (Ar/N₂) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, N95 masks, and chemical goggles are mandatory due to respiratory and dermal toxicity .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of volatile brominated byproducts.
  • Spill management : Neutralize spills with 10% sodium thiosulfate to reduce bromine reactivity .

Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or impurity interference:

  • Solvent polarity : Compare ¹H NMR in CDCl₃ vs. DMSO-d6; DMSO deshields the nitro group, shifting H4/H6 signals upfield by ~0.3 ppm .
  • Impurity analysis : Use LC-MS to detect trace brominated side products (e.g., dibromomethyl derivatives) that may skew integration ratios .
  • Reference standards : Cross-validate with high-purity commercial samples (≥98% by HPLC) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent selection : Ethyl acetate/hexane (1:3 v/v) at 4°C yields needle-like crystals with >95% purity.
  • Gradient cooling : Slowly reduce temperature from 60°C to RT over 12 hours to minimize occluded impurities .
  • Yield trade-off : Rapid cooling reduces yield (60–70%) but improves purity; slow cooling increases yield (85%) with slight impurity retention .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) models show the bromomethyl C-Br bond has a low LUMO energy (–1.8 eV), favoring SN2 over SN1 mechanisms .
  • Molecular dynamics : Simulate solvation effects in DMF to predict transition state stabilization (ΔG‡ ~25 kcal/mol) .
  • Contradiction note : Experimental yields may deviate from computational predictions due to solvent dielectric effects not fully modeled .

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